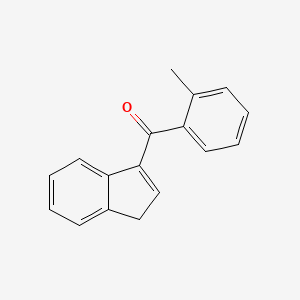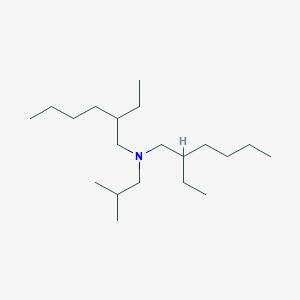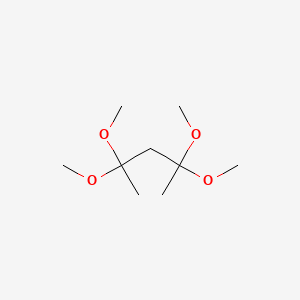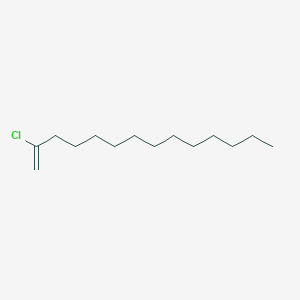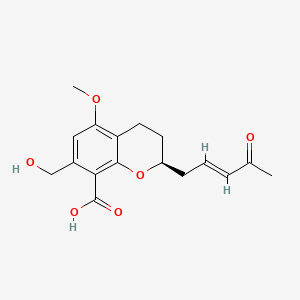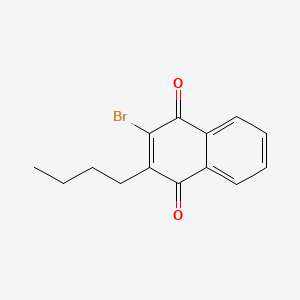
10,10'-Diethyl-3,3'-dinitro-9,9'-biacridin-10-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two ethyl groups, two nitro groups, and a biacridinium core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide typically involves a multi-step process. The initial step often includes the nitration of a suitable acridine derivative to introduce nitro groups at the 3 and 3’ positions. This is followed by the alkylation of the acridine core to introduce ethyl groups at the 10 and 10’ positions. The final step involves the formation of the diiodide salt through a reaction with iodine or an iodide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide involves its interaction with molecular targets through its nitro and ethyl groups. The nitro groups can participate in redox reactions, while the ethyl groups can influence the compound’s solubility and reactivity. The biacridinium core can interact with biological molecules, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10’-Dimethyl-9,9’-biacridinium dichloride: Similar structure but with methyl groups instead of ethyl groups.
10,10’-Dimethyl-9,9’-biacridinium dibenzoate: Similar structure but with different counterions.
Uniqueness
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
106396-23-0 |
|---|---|
Molekularformel |
C30H24I2N4O4 |
Molekulargewicht |
758.3 g/mol |
IUPAC-Name |
10-ethyl-9-(10-ethyl-3-nitroacridin-10-ium-9-yl)-3-nitroacridin-10-ium;diiodide |
InChI |
InChI=1S/C30H24N4O4.2HI/c1-3-31-25-11-7-5-9-21(25)29(23-15-13-19(33(35)36)17-27(23)31)30-22-10-6-8-12-26(22)32(4-2)28-18-20(34(37)38)14-16-24(28)30;;/h5-18H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LRMOLVGXSBWKFV-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+]1=C2C=C(C=CC2=C(C3=CC=CC=C31)C4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)CC)[N+](=O)[O-])[N+](=O)[O-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
